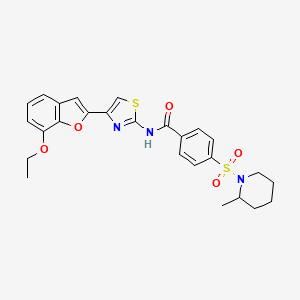![molecular formula C19H17FN2O4S2 B2468802 1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 1396874-11-5](/img/structure/B2468802.png)
1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a synthetic compound characterized by a diverse array of functional groups. The presence of the 4-fluorobenzo[d]thiazolyl moiety suggests potential biological activities, while the azetidinyl ring is an unusual yet noteworthy structural feature.
Métodos De Preparación
The synthesis of this compound can be approached via a multi-step route, starting with the formation of the core azetidine ring. This typically involves a cyclization reaction between appropriate precursors under carefully controlled conditions. Subsequent steps would involve the attachment of the fluorobenzo[d]thiazolyl group and the ethanone moiety. Industrial production may employ more streamlined synthetic routes, utilizing catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
The compound undergoes a variety of chemical reactions:
Oxidation
It may undergo oxidation at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction
Possible reduction reactions may target the carbonyl group or the aromatic rings.
Substitution
The aromatic rings, particularly the fluorobenzo[d]thiazolyl moiety, may participate in electrophilic substitution reactions. Common reagents include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. Major products depend on reaction conditions but include sulfoxides, sulfones, and modified aromatic systems.
Aplicaciones Científicas De Investigación
The compound has promising applications in various fields:
Chemistry
As a building block for more complex molecules in organic synthesis.
Biology
Investigating its potential as a bioactive molecule, given the presence of biologically relevant moieties.
Medicine
Potentially as a lead compound for drug development, given its structural diversity.
Industry
Use in material science for designing new polymers or compounds with specific physical properties.
Mecanismo De Acción
While specific mechanisms depend on the biological context, the compound likely interacts with cellular targets through its aromatic and heterocyclic components. These interactions may involve binding to enzyme active sites or receptor proteins, leading to modulation of biological pathways. Fluorobenzo[d]thiazolyl groups are known to interact with various targets, suggesting a potential for broad biological activity.
Comparación Con Compuestos Similares
Compared to other azetidinyl compounds, 1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is unique due to the combination of its functional groups:
Similar Compounds
Azetidin-2-ones (e.g., beta-lactams), other benzothiazole derivatives (e.g., 2-aminobenzothiazoles).
Uniqueness
The specific substitution pattern and functional group combination confer unique properties, such as potential dual biological activity from the azetidine and benzothiazole rings.
This compound stands out due to its structural complexity and potential for multifaceted applications in scientific research and industry.
Propiedades
IUPAC Name |
1-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-(4-methylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-28(24,25)14-7-5-12(6-8-14)9-17(23)22-10-13(11-22)26-19-21-18-15(20)3-2-4-16(18)27-19/h2-8,13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFWMJSWHLKOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468719.png)


![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2468724.png)

![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2468730.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2468732.png)



![3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2468736.png)
![4-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2468737.png)

